2-(4-Methoxyphenoxy)-5-nitrobenzoic acid
Overview
Description
2-(4-Methoxyphenoxy)benzoic acid is a chemical compound with the molecular formula C14H12O4 . It has a molecular weight of 244.25 .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxyphenoxy)benzoic acid can be represented by the InChI code: 1S/C14H12O4/c1-17-10-6-8-11(9-7-10)18-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure .Scientific Research Applications
Synthetic Applications :
- Kowalewska and Kwiecień (2008) discovered that 2-alkyl-7-methoxy-5-nitrobenzo[b]furan and related compounds could be synthesized through the cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids under specific conditions. This process is significant for the development of new organic compounds (Kowalewska & Kwiecień, 2008).
- Havaldar, Bhise, and Burudkar (2004) reported a facile synthesis method for 10-methoxy-4, 8-dinitro-6H-benzo[2,3-c]chromen-6-one, starting with methoxy-5-nitrobenzaldehyde, which is related to 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid. This synthesis route is relevant for developing novel organic structures with potential applications (Havaldar, Bhise, & Burudkar, 2004).
Chemical Analysis and Properties :
- Abraham model correlations have been used to describe solute transfer into various solvents, with studies by Hart et al. (2015) and Dai et al. (2019) including compounds like 2-methoxybenzoic acid and 4-methoxybenzoic acid. These studies contribute to understanding the solubility and interaction of similar compounds in different solvents (Hart et al., 2015); (Dai et al., 2019).
Environmental Impact and Analysis :
- Research by Negreira et al. (2009) on the determination of hydroxylated benzophenone UV absorbers in environmental water samples discusses the analysis of related compounds, providing insights into environmental monitoring and pollutant analysis (Negreira et al., 2009).
Biological Activity and Antimicrobial Properties :
- Zvereva et al. (2005) and Vinusha et al. (2015) explored the synthesis and antimicrobial activity of compounds related to this compound, underscoring the potential biological applications of these compounds (Zvereva et al., 2005); (Vinusha et al., 2015).
Material Science and Nanotechnology :
- Algarra et al. (2011) investigated CdSe quantum dots capped with PAMAM-G(4) dendrimer for detecting nitroaromatic compounds like 3-methoxy-4-nitrobenzoic acid, highlighting applications in sensing technologies (Algarra et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid is the human sweet taste receptor . This receptor is responsible for the perception of sweetness in the human gustatory system. The compound interacts with the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the receptor .
Mode of Action
The compound acts as a selective competitive inhibitor of sweet taste . It reduces the sweet intensity ratings of various sweeteners when used in mixtures . The compound’s interaction with its targets results in a significant blockage of sweetness intensity for a majority of sweeteners .
Biochemical Pathways
It is known that the compound interacts with theshikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds .
Result of Action
The primary result of the action of this compound is the reduction in the perceived sweetness of various sweeteners . This effect is due to the compound’s interaction with the human sweet taste receptor .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid are quite intriguing. It has been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, it has been reported to exert a suppressive effect on sweet taste by a competitive mechanism . This suggests that this compound could interact with sweet taste receptors, potentially influencing their function .
Cellular Effects
In terms of cellular effects, this compound has been shown to significantly block the sweetness intensity for a variety of sweeteners . This suggests that it may influence cell function by modulating the activity of sweet taste receptors .
Molecular Mechanism
The molecular mechanism of action of this compound appears to involve competitive inhibition of sweet taste . This suggests that it may bind to sweet taste receptors, thereby preventing them from interacting with their usual ligands .
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied in laboratory settings. It has been found to both inhibit and enhance sweetness, depending on the timing of its application . This suggests that it may have complex effects on cellular function over time .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6/c1-20-10-3-5-11(6-4-10)21-13-7-2-9(15(18)19)8-12(13)14(16)17/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZWQIKFHYAHFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384192 | |
Record name | 2-(4-methoxyphenoxy)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33459-12-0 | |
Record name | 2-(4-methoxyphenoxy)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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